Cas no 2137825-37-5 (1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester)

1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester is a pyrrole derivative with a structured ester functional group, offering utility in organic synthesis and pharmaceutical intermediates. Its substituted pyrrole core provides a versatile scaffold for further chemical modifications, while the methyl ester group enhances solubility and reactivity in various reaction conditions. The isopropyl substitution at the 4-position contributes to steric and electronic effects, influencing selectivity in coupling or functionalization reactions. This compound is particularly valuable in heterocyclic chemistry for constructing complex molecular architectures. Its stability under standard storage conditions ensures consistent performance in laboratory applications.
1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester structure
2137825-37-5 structure
Product name:1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester
CAS No:2137825-37-5
MF:C10H15NO2
Molecular Weight:181.231602907181
CID:5278393

1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester
    • インチ: 1S/C10H15NO2/c1-7(2)8-5-11(3)6-9(8)10(12)13-4/h5-7H,1-4H3
    • InChIKey: NRVQNEZBXTXRLO-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C(C)C)C(C(OC)=O)=C1

1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-696938-2.5g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
2.5g
$1848.0 2023-03-10
Enamine
EN300-696938-5.0g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
5.0g
$2732.0 2023-03-10
Enamine
EN300-696938-10.0g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
10.0g
$4052.0 2023-03-10
Enamine
EN300-696938-0.05g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
0.05g
$792.0 2023-03-10
Enamine
EN300-696938-1.0g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
1g
$0.0 2023-06-07
Enamine
EN300-696938-0.5g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
0.5g
$905.0 2023-03-10
Enamine
EN300-696938-0.1g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
0.1g
$829.0 2023-03-10
Enamine
EN300-696938-0.25g
methyl 1-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate
2137825-37-5
0.25g
$867.0 2023-03-10

1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester 関連文献

1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl esterに関する追加情報

Introduction to 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester (CAS No. 2137825-37-5)

1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester, identified by the CAS number 2137825-37-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrole derivatives family, which is renowned for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its ester functionality and the presence of two alkyl groups at the 1-position and 4-position respectively, contribute to its unique chemical properties and biological relevance.

The synthesis and characterization of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester involve sophisticated organic reactions that highlight the compound's versatility. The ester group at the 3-position of the pyrrole ring enhances its solubility in various solvents, making it more amenable for further chemical modifications and biological assays. Additionally, the methyl and isobutyl substituents at the 1-position and 4-position introduce steric hindrance and electronic effects that can modulate the compound's reactivity and interactions with biological targets.

In recent years, pyrrole derivatives have been extensively studied due to their role as key intermediates in the development of drugs targeting various diseases. The structural motif of pyrrole is a core component in several pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern in 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester makes it a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential as a scaffold for designing novel therapeutic agents. Researchers have leveraged pyrrole derivatives to develop molecules that interact with specific enzymes and receptors involved in disease pathways. For instance, studies have shown that certain pyrrole-based compounds can inhibit proteases that are overexpressed in cancer cells or modulate cytokine production in inflammatory conditions. The unique structural features of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester may enable it to exhibit similar inhibitory effects while minimizing off-target interactions.

The pharmacokinetic properties of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester are also of great interest. The presence of an ester group can influence metabolic pathways, potentially affecting the compound's bioavailability and duration of action. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict how this compound might behave within biological systems. These studies provide valuable insights into optimizing its pharmacological profile for clinical applications.

Recent experimental investigations have begun to unravel the biological activities of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester. In vitro assays have demonstrated its potential to interact with various biomolecules, including enzymes and receptors relevant to neurological disorders. For example, preliminary data suggest that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways or inhibiting aberrant protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's. Such findings underscore the importance of further exploring its therapeutic potential.

The role of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester in drug development extends beyond its direct biological activity. It serves as a versatile building block for synthesizing more complex molecules with tailored properties. By modifying different functional groups or introducing additional substituents, chemists can generate libraries of derivatives with enhanced efficacy or selectivity. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.

The synthesis of 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester involves multi-step organic transformations that showcase advanced synthetic methodologies. Key steps include condensation reactions to form the pyrrole core followed by selective alkylation at the desired positions. The introduction of the ester group typically requires nucleophilic acyl substitution or transesterification techniques. These synthetic routes highlight the compound's complexity and the expertise required to produce it in high purity.

Quality control and analytical characterization are critical aspects of working with 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its identity and purity. These analytical methods provide detailed information about its molecular structure and ensure that it meets the stringent standards required for pharmaceutical applications.

The future prospects for 1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester are promising given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action through detailed biochemical studies and animal models. Collaborative efforts between chemists and biologists will be essential in translating laboratory findings into clinical trials where its therapeutic efficacy can be rigorously evaluated.

In conclusion,cas no2137825-37-5 represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its structural complexity combined with promising biological activities makes it a valuable asset in drug discovery pipelines. As research progresses,cas no2137825-37-5 will continue to play a crucial role in developing innovative treatments for human diseases.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.